molecular formula C8H6ClFN2 B1465841 2-(Chloromethyl)-6-fluoroimidazo[1,2-A]pyridine CAS No. 872363-18-3

2-(Chloromethyl)-6-fluoroimidazo[1,2-A]pyridine

Cat. No.: B1465841
CAS No.: 872363-18-3
M. Wt: 184.6 g/mol
InChI Key: JRDWGVIMHJIMSU-UHFFFAOYSA-N
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Description

“2-(Chloromethyl)imidazo[1,2-A]pyridine” is a chemical compound with the linear formula C8H7ClN2. It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “2-(Chloromethyl)imidazo[1,2-A]pyridine” consists of a pyridine core bearing a chloromethyl group . The compound has a molecular weight of 166.611 .


Physical and Chemical Properties Analysis

“2-(Chloromethyl)imidazo[1,2-A]pyridine” appears as a white solid . It has a molecular weight of 166.611 .

Scientific Research Applications

Synthesis and Chemical Properties

2-(Chloromethyl)-6-fluoroimidazo[1,2-a]pyridine serves as a versatile intermediate in organic synthesis. Its reactivity, particularly the chloromethyl group, facilitates various chemical transformations. For instance, its use in the synthesis of novel tricyclic pyridinones demonstrates the compound's utility in constructing complex heterocyclic structures. The process involves a series of steps, including Suzuki-Miyaura cross-coupling and direct olefination, leading to ethyl 8-aryl-2-oxo-1,2-dihydrodipyrido[1,2-a:3',2'-d]imidazole-3-carboxylates, showcasing the compound's role in enabling the synthesis of potentially biologically active molecules (Castera-Ducros, Crozet, & Vanelle, 2006).

Bioisosteric Applications

The fluoroimidazo[1,2-a]pyridine moiety, related to this compound, has been investigated as a bioisosteric replacement in pharmaceutical chemistry. Its incorporation into ligands for the GABA A receptor as a replacement for imidazopyrimidine underscores its potential in drug design, offering alternatives with possibly enhanced physicochemical properties or pharmacological profiles (Humphries et al., 2006).

Fluorescence and Sensing Capabilities

Compounds derived from fluoroimidazo[1,2-a]pyridines have been explored for their fluorescent properties, suggesting applications in sensing and imaging. The study of 3-hydroxymethyl derivatives of imidazo[1,2-a]pyridines and their fluorescent emission in various solvents indicates potential uses in developing new fluorescent markers or sensors, leveraging the structural features of the fluoroimidazo[1,2-a]pyridine scaffold for enhanced optical properties (Velázquez-Olvera et al., 2012).

Environmental Sensing and Material Science

The application of fluoroimidazo[1,2-a]pyridine derivatives extends into environmental sensing, with compounds acting as selective chemosensors for ions such as fluoride. This showcases the utility of the core structure in developing sensors with specific applications in environmental monitoring and potentially in diagnostics (Chetia & Iyer, 2008).

Mechanism of Action

Safety and Hazards

“2-(Chloromethyl)imidazo[1,2-A]pyridine” is harmful by ingestion, inhalation, and skin absorption. It is a severe irritant of the skin, eyes, mucous membranes, and upper respiratory tract .

Properties

IUPAC Name

2-(chloromethyl)-6-fluoroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFN2/c9-3-7-5-12-4-6(10)1-2-8(12)11-7/h1-2,4-5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDWGVIMHJIMSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

According to the general protocol described in J. Heterocyclic. Chem., 1988, 25, 129-137, to solution of 5-fluoropyridin-2-amine (1.80 g, 16 mmol) in EtOH (24 mL) was added 1,3-dichloropropan-2-one (2.03 g, 16 mmol) and the resulting mixture was stirred overnight at 80° C. The solvent was evaporated, and the residue was dissolved in a minimum volume of water. The solution was neutralized (pH=8) with saturated NaHCO3. The aqueous layer was extracted with AcOEt and the organic layer was washed with saturated NaCl. The solvent was evaporated and the crude product was purified by chromatography (prepacked 25 g silicagel column, DCM as eluent) to afford 1.7 g of 2-(chloromethyl)-6-fluoro-imidazo[1,2-a]pyridine (Yield: 57%) as a beige solid.
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
2.03 g
Type
reactant
Reaction Step Two
Name
Quantity
24 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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